(6-Bromo-2-isopropoxy-3-methoxyphenyl)methanol
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Overview
Description
(6-Bromo-2-isopropoxy-3-methoxyphenyl)methanol is an organic compound characterized by the presence of a bromine atom, an isopropoxy group, and a methoxy group attached to a phenyl ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2-isopropoxy-3-methoxyphenyl)methanol typically involves the bromination of a suitable precursor, followed by the introduction of isopropoxy and methoxy groups. One common method involves the bromination of 2-isopropoxy-3-methoxyphenylmethanol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-2-isopropoxy-3-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 6-bromo-2-isopropoxy-3-methoxybenzaldehyde or 6-bromo-2-isopropoxy-3-methoxybenzoic acid.
Reduction: Formation of 2-isopropoxy-3-methoxyphenylmethanol.
Substitution: Formation of 6-amino-2-isopropoxy-3-methoxyphenylmethanol or 6-hydroxy-2-isopropoxy-3-methoxyphenylmethanol.
Scientific Research Applications
(6-Bromo-2-isopropoxy-3-methoxyphenyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Bromo-2-isopropoxy-3-methoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The isopropoxy group may also play a role in modulating the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-2-chloro-3-methoxyphenyl)boronic acid: Similar in structure but contains a boronic acid group instead of a methanol group.
(6-Bromo-2-methoxy-3-methylphenyl)methanol: Similar in structure but contains a methyl group instead of an isopropoxy group.
Uniqueness
(6-Bromo-2-isopropoxy-3-methoxyphenyl)methanol is unique due to the specific combination of functional groups attached to the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H15BrO3 |
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Molecular Weight |
275.14 g/mol |
IUPAC Name |
(6-bromo-3-methoxy-2-propan-2-yloxyphenyl)methanol |
InChI |
InChI=1S/C11H15BrO3/c1-7(2)15-11-8(6-13)9(12)4-5-10(11)14-3/h4-5,7,13H,6H2,1-3H3 |
InChI Key |
APIDHNRYXHSYQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1CO)Br)OC |
Origin of Product |
United States |
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